molecular formula C8H5ClF8O2 B14502572 Ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluorohex-5-enoate CAS No. 64566-20-7

Ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluorohex-5-enoate

Cat. No.: B14502572
CAS No.: 64566-20-7
M. Wt: 320.56 g/mol
InChI Key: UHISJWUSGBCTTD-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluorohex-5-enoate is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, a chlorine atom, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluorohex-5-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexafluoropropene and ethyl chloroacetate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the reaction. Common catalysts include transition metal complexes.

    Reaction Steps: The process involves multiple steps, including halogenation, fluorination, and esterification. Each step requires specific reagents and conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluorohex-5-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Addition Reactions: The double bond in the compound allows for addition reactions with electrophiles, such as hydrogen halides or halogens.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) are used. These reactions are often conducted at low temperatures to control the reaction rate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amine derivatives, while addition reactions with halogens produce dihalogenated compounds.

Scientific Research Applications

Ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluorohex-5-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential use in bioimaging and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluorohex-5-enoate involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The compound can also form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluorohex-5-enoate can be compared with other fluorinated compounds, such as:

    Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate: Similar in structure but lacks the chlorine atom and double bond.

    Ethyl 3-bromo-2,2,3,4,4,5,6,6-octafluorohex-5-enoate: Contains a bromine atom instead of chlorine.

    Ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluoropentanoate: Lacks the double bond present in the original compound.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

CAS No.

64566-20-7

Molecular Formula

C8H5ClF8O2

Molecular Weight

320.56 g/mol

IUPAC Name

ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluorohex-5-enoate

InChI

InChI=1S/C8H5ClF8O2/c1-2-19-5(18)7(15,16)8(9,17)6(13,14)3(10)4(11)12/h2H2,1H3

InChI Key

UHISJWUSGBCTTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C(C(=C(F)F)F)(F)F)(F)Cl)(F)F

Origin of Product

United States

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